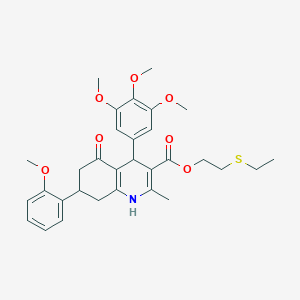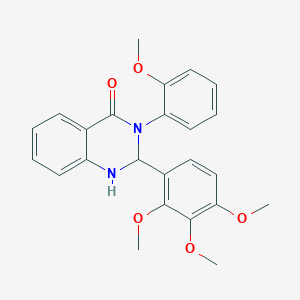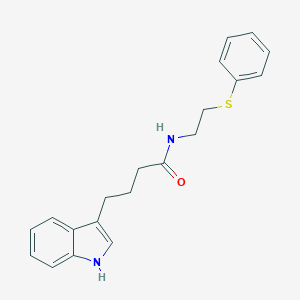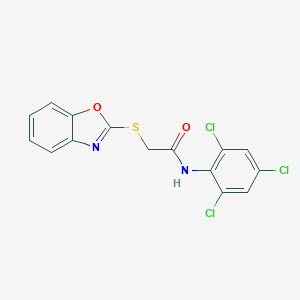![molecular formula C16H12F3NO3S B395376 2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]BENZOIC ACID](/img/structure/B395376.png)
2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]BENZOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]BENZOIC ACID is a complex organic compound with a molecular formula of C11H10F3NO3S. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]BENZOIC ACID typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with ethyl 2-bromoacetate under basic conditions to form an intermediate. This intermediate is then reacted with 2-mercaptobenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions
2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and appropriate nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
作用机制
The mechanism of action of 2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]BENZOIC ACID involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)aniline
- 2-Mercaptobenzoic acid
Uniqueness
2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]BENZOIC ACID is unique due to the combination of the trifluoromethyl and sulfanyl groups, which impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
属性
分子式 |
C16H12F3NO3S |
|---|---|
分子量 |
355.3g/mol |
IUPAC 名称 |
2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C16H12F3NO3S/c17-16(18,19)10-4-3-5-11(8-10)20-14(21)9-24-13-7-2-1-6-12(13)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23) |
InChI 键 |
WQHQRLBLRGHAGE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B395301.png)
![3-ethyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B395304.png)

![N-(4-{[4-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylanilino]sulfonyl}phenyl)acetamide](/img/structure/B395307.png)
![2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B395308.png)
![N-[4-(4-FLUOROBENZAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B395309.png)
![N-(1-adamantyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide](/img/structure/B395310.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B395312.png)
![N-(ADAMANTAN-1-YL)-2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDE](/img/structure/B395314.png)

![3-amino-2-(4-bromobenzoyl)-4-(4-isopropylphenyl)-6-methyl-N-(2-methylphenyl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B395316.png)
